tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C13H14ClNO4S and its molecular weight is 315.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Decomposition of Methyl Tert-Butyl Ether
A study by Hsieh et al. (2011) on the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor suggests alternative methods for decomposing and converting MTBE into various compounds, including methane and ethylene. This research implies potential applications in environmental remediation and the transformation of related compounds (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants
Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are widely used in industrial and commercial products. The study highlights the need for future research on novel SPAs with low toxicity and environmental impact, suggesting a potential area for the application of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate in developing safer antioxidants (Liu & Mabury, 2020).
Indole Synthesis
Taber and Tirunahari (2011) provide a comprehensive review of methods for indole synthesis, categorizing them into nine strategic approaches. Given the structural relevance of indoles in pharmaceuticals and organic chemistry, this classification can aid in understanding how this compound might be synthesized or applied in the creation of complex organic molecules (Taber & Tirunahari, 2011).
Mechanism of Action
Target of Action
Indole derivatives are prevalent in many natural products and drugs, and play a significant role in cell biology . They are often involved in interactions with proteins and other cellular components.
Mode of Action
Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Compounds containing an indole ring often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Indole derivatives are involved in a wide range of biochemical pathways, including those involved in signal transduction, enzyme inhibition, and gene regulation .
Pharmacokinetics
The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Result of Action
Without specific information, it’s difficult to say exactly what the molecular and cellular effects of this compound’s action would be. Indole derivatives often have diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound could be affected by these factors .
Properties
IUPAC Name |
tert-butyl 7-chlorosulfonylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)20(14,17)18/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHOOHCXWLLONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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